正丁基胡椒基-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperonyl Butoxide-d9, also known as Piperonylbutoxide-(butyl-d9), is an isotope labeled analog of the insecticide synergist piperonyl butoxide . It is a semisynthetic derivative of safrole and is used as a component of pesticide formulations . Despite having no pesticidal activity of its own, it enhances the potency of certain pesticides such as Carbamates, Pyrethrins, Pyrethroids, and Rotenone .

Synthesis Analysis

The synthesis of Piperonyl Butoxide involves several steps . It starts with the acylation of propionyl chloride, piperidine, and trichloroethane under the action of anhydrous zinc chloride to synthesize piperonyl ethyl ketone. This is followed by a reduction reaction with hydrazine hydrate. The resulting piperonyl n-propane then undergoes an etherification reaction with paraformaldehyde and concentrated hydrochloric acid in cyclohexane .Molecular Structure Analysis

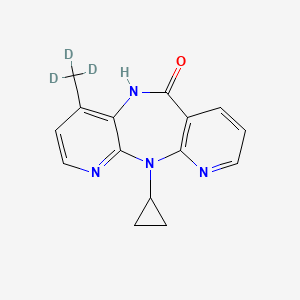

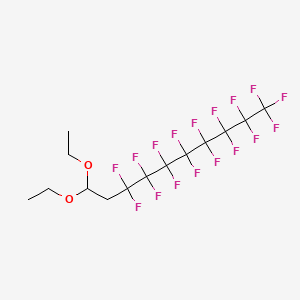

Piperonyl Butoxide-d9 has a molecular formula of C19H21D9O5 and a molecular weight of 347.49 . The structure of Piperonyl Butoxide-d9 is similar to that of Piperonyl Butoxide, with the butoxy protons replaced by deuterium .Chemical Reactions Analysis

Piperonyl Butoxide-d9 is intended for use as an internal standard for the quantification of piperonyl butoxide by GC- or LC-MS . It inhibits cytochrome P450 (CYP) activity in western corn rootworm (D. virgifera) abdominal microsomes in a concentration-dependent manner .Physical And Chemical Properties Analysis

Piperonyl Butoxide-d9 is a pale yellow transparent oily liquid at 20°C with a mildly aromatic odor . Its boiling point is 203°C at 2.78 mbar. The relative density of Piperonyl Butoxide technical material is about 1.058 g/mL at 20°C and its vapor pressure is less than 1.33 x 10-5 Pa at 25°C .科学研究应用

Agricultural Chemistry: Synergist for Insecticides

Piperonyl Butoxide-d9 (PBO-d9) is widely used in agriculture as a synergist for insecticides. It enhances the efficacy of pyrethrum and synthetic pyrethroid insecticides by inhibiting the cytochrome P450 enzymes in pests, which are responsible for detoxifying these insecticides . This application is crucial for maintaining crop health and ensuring food security.

Environmental Science: Monitoring Contaminant Levels

In environmental monitoring, PBO-d9 serves as an internal standard for quantifying piperonyl butoxide residues in ecological samples. Its use is essential for assessing the contamination levels in agricultural settings and ensuring compliance with safety regulations .

Toxicology: Studying Carcinogenic Potential

PBO-d9 is utilized in toxicological research to investigate the potential carcinogenic effects of piperonyl butoxide. By using a deuterated standard, researchers can accurately measure the metabolic pathways and interactions of PBO in biological systems .

Pest Management: Resistance Management

The compound is instrumental in managing resistance in stored grain pests. Studies have shown that when used in combination with other insecticides, PBO-d9 can significantly reduce resistance in pests like the red flour beetle, Tribolium castaneum .

Analytical Chemistry: Isotope Dilution Mass Spectrometry

PBO-d9 is employed in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides. This technique provides high accuracy and precision in measuring the concentrations of various pesticides in samples .

Biochemistry: Enzyme Activity Studies

Research has also explored the effects of PBO-d9 on enzymatic activities in resistant populations of pests. The findings contribute to a better understanding of the biochemical mechanisms underlying insecticide resistance and help in developing more effective pest control strategies .

Organic Farming: Alternative to Synthetic Synergists

In the context of organic farming, PBO-d9 is being considered as an alternative to synthetic synergists. Its effectiveness in combination with natural insecticides could offer a more sustainable and environmentally friendly approach to pest control .

Food Safety: Trace Analysis in Food Products

Finally, PBO-d9 plays a role in food safety by enabling trace analysis of piperonyl butoxide in cereal food products. This ensures that the levels of pesticide residues remain within the safe limits for human consumption .

作用机制

Piperonyl Butoxide-d9 acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone . It inhibits the mixed-function oxidase (MFO) system of an insect, which is the insect’s natural defense system causing the oxidative breakdown of insecticides .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Piperonyl Butoxide-d9 can be achieved by the deuteration of Piperonyl Butoxide. The deuteration can be carried out by using deuterium oxide as a deuterium source in the presence of a catalyst.", "Starting Materials": [ "Piperonyl Butoxide", "Deuterium oxide", "Catalyst" ], "Reaction": [ "Piperonyl Butoxide is mixed with deuterium oxide and a catalyst.", "The mixture is heated and stirred for a specific time period.", "The reaction mixture is then allowed to cool down and the product is extracted using a suitable solvent.", "The extracted product is purified by using column chromatography or recrystallization techniques." ] } | |

CAS 编号 |

1329834-53-8 |

产品名称 |

Piperonyl Butoxide-d9 |

分子式 |

C19H30O5 |

分子量 |

347.499 |

IUPAC 名称 |

5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |

InChI 键 |

FIPWRIJSWJWJAI-NPNXCVMYSA-N |

SMILES |

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |

同义词 |

5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole-d9; _x000B_ENT-14250-d9; Butacide-d9; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)